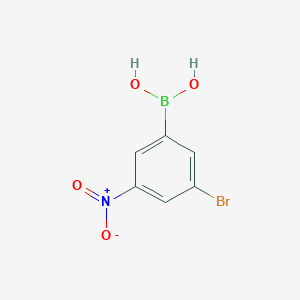

(3-Bromo-5-nitrophenyl)boronic acid

説明

General Significance and Scope of Boronic Acids in Organic Transformations

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, are a class of organoboranes with the general formula R-B(OH)₂. wikipedia.org They are widely utilized in organic chemistry as versatile building blocks and intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. boronmolecular.comresearchgate.net This reaction has become a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, which is a fundamental process in the creation of complex molecules. boronmolecular.comrsc.org

The utility of boronic acids stems from their stability, relatively low toxicity, and ease of handling. researchgate.netnih.gov They act as Lewis acids, capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. wikipedia.orglabinsights.nl This property has led to their application in areas beyond traditional synthesis, including the development of sensors for detecting various analytes and in materials science. boronmolecular.com

Strategic Importance of Substituted Phenylboronic Acids

Within the broad class of boronic acids, substituted phenylboronic acids are of particular strategic importance. The nature and position of substituents on the phenyl ring can significantly influence the reactivity and properties of the boronic acid, allowing for fine-tuning of its chemical behavior. mackenzie.brresearchgate.net This tunability is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise molecular architectures are required. boronmolecular.com

Substituted phenylboronic acids are key reagents in a variety of transition metal-catalyzed reactions, not limited to the Suzuki-Miyaura coupling. rsc.org They can participate in C-N, C-O, and C-S bond-forming reactions, further expanding their synthetic utility. researchgate.net The ability to introduce specific functional groups onto the phenyl ring allows chemists to construct a diverse array of complex molecules with desired electronic and steric properties.

Positioning of (3-Bromo-5-nitrophenyl)boronic Acid within Contemporary Chemical Research

This compound is a prime example of a strategically substituted phenylboronic acid. The presence of both a bromo and a nitro group on the phenyl ring makes it a highly versatile and valuable reagent in multi-step organic synthesis. These two functional groups offer orthogonal reactivity, meaning they can be selectively manipulated in subsequent reaction steps.

The bromo group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at that position. The nitro group, on the other hand, can be readily reduced to an amino group, which can then be further functionalized. This dual reactivity allows for the sequential and controlled construction of complex molecular scaffolds from a single starting material.

The specific 1,3,5-substitution pattern of the bromo and nitro groups on the phenyl ring also provides a unique geometric arrangement of functional groups, which can be critical in the design of targeted molecules, such as enzyme inhibitors or materials with specific electronic properties. The global market for phenylboronic acid and its derivatives is projected to grow, driven by its increasing applications in pharmaceutical intermediates and liquid crystal materials. datainsightsmarket.com

特性

IUPAC Name |

(3-bromo-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCQCRMODYFROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378324 | |

| Record name | 3-Bromo-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-48-8 | |

| Record name | 3-Bromo-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Nitrophenyl Boronic Acid

Established Synthetic Pathways

Traditional methods for synthesizing arylboronic acids have long relied on the generation of a nucleophilic organometallic intermediate from an aryl halide, which is then trapped by an electrophilic boron source.

Halogen-Metal Exchange and Subsequent Borylation Strategies

One of the most common and direct methods for preparing arylboronic acids is through a halogen-metal exchange reaction followed by borylation. acsgcipr.org This strategy typically begins with a dihalogenated precursor, such as 1,3-dibromo-5-nitrobenzene (B1662017).

The process involves the selective replacement of one bromine atom with a metal, usually lithium or magnesium. This is typically achieved by treating the starting material with an organolithium reagent, like n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). acsgcipr.orgchemicalbook.com The choice of a di-bromo starting material is crucial, as the increased electronegativity of the nitro group can influence the site of metalation. dur.ac.uk The resulting aryllithium species is a potent nucleophile.

This intermediate is not isolated but is immediately "quenched" by reacting it with an electrophilic borate (B1201080) ester, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). chemicalbook.comorgsyn.org The final step is the hydrolysis of the resulting boronate ester under aqueous acidic conditions to yield the desired (3-Bromo-5-nitrophenyl)boronic acid. orgsyn.orggoogle.com

Table 1: Analogous Halogen-Metal Exchange Borylation Reactions

| Starting Material | Reagents | Temperature | Solvent | Borylating Agent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dibromobenzene | n-BuLi | -78 °C to RT | THF | Trimethyl borate | 71.9% | chemicalbook.com |

| 1-Bromo-4-fluorobenzene | Lithium diisopropylamide | -70 °C | THF / Diethyl ether | Trimethyl borate | N/A | google.com |

| 1-Bromo-3,4,5-trifluorobenzene | Mg, I₂ (catalyst) | Reflux | Ether | Trimethyl borate | 51% | orgsyn.org |

Directed ortho-Metalation Approaches Leading to Boronic Acid Formation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. This group, typically containing a heteroatom like oxygen or nitrogen, coordinates to an organolithium base, directing the deprotonation (metalation) to the adjacent ortho position. wikipedia.orgharvard.eduuvm.edu

Common DMGs include amide, carbamate, methoxy, and sulfoxide (B87167) groups. wikipedia.orgorganic-chemistry.org However, this approach is generally not suitable for the synthesis of this compound. The logical starting material, 1-bromo-3-nitrobenzene, lacks a sufficiently powerful DMG to direct lithiation effectively. While the bromine atom can exert a weak directing effect, the strong electron-withdrawing nature of the nitro group deactivates the entire ring towards deprotonation, making the required C-H activation difficult to achieve under standard DoM conditions. wikipedia.orgorganic-chemistry.org

Electrophilic Borylation Methods for Arylboronic Acid Synthesis

Electrophilic borylation is a form of electrophilic aromatic substitution where the aromatic ring acts as a nucleophile, attacking a highly electrophilic boron species. This method is most effective for electron-rich aromatic compounds.

This pathway is not a viable route for synthesizing this compound. The starting material, 1-bromo-3-nitrobenzene, is severely deactivated by the potent electron-withdrawing effects of both the nitro group and the bromine atom. This electron deficiency makes the aromatic ring a very poor nucleophile, rendering it unreactive towards even the most potent electrophilic borylating agents under normal conditions.

Emerging and Novel Synthetic Routes

Recent advances in catalysis have opened new avenues for the synthesis of arylboronic acids, offering milder conditions and alternative reaction pathways that can sometimes overcome the limitations of traditional methods.

C-H Borylation Methodologies

Direct C-H borylation has emerged as a state-of-the-art technique for creating carbon-boron bonds, often bypassing the need for pre-functionalized aryl halides. gu.se These reactions are typically catalyzed by transition metals, most notably iridium, rhodium, or palladium, and use diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). gu.se

The regioselectivity of C-H borylation is primarily governed by sterics, with the boryl group typically being installed at the least hindered C-H position. For a substrate like 1-bromo-3-nitrobenzene, there are three distinct C-H bonds at the C2, C4, and C6 positions. Achieving selective borylation at the C1 position (to form the target compound) is not possible via this method as it is not a C-H bond. While borylation at another position could occur, controlling the regioselectivity to favor a single isomer would be a significant challenge. Furthermore, the electron-deficient nature of the substrate can render it less reactive in some catalytic cycles.

Catalytic Approaches to Boronic Acid Synthesis

The most significant and practical catalytic route for preparing arylboronic acids and their esters from aryl halides is the Miyaura borylation reaction. nih.gov This method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as B₂pin₂. nih.gov

To synthesize the pinacol (B44631) ester precursor of this compound, one would start with a dihalide such as 1,3-dibromo-5-nitrobenzene. The reaction is conducted in the presence of a palladium catalyst, often [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base (commonly potassium acetate (B1210297), KOAc), and an aprotic polar solvent like dioxane or DMF. nih.gov The reaction selectively couples one of the bromine atoms with the diboron reagent to form the boronate ester, which can then be hydrolyzed to the final boronic acid product. This method is highly valued for its broad functional group tolerance and reliable yields. nih.gov

Table 2: Typical Conditions for Miyaura Borylation

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 1,3-Dibromo-5-nitrobenzene | Substrate |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(dppf)Cl₂ | Palladium(0) precursor |

| Ligand | dppf (part of the catalyst complex) | Stabilizes the metal center |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane or DMF | Reaction medium |

Optimization of Reaction Conditions for Enhanced Synthesis

The primary route to this compound involves the palladium-catalyzed borylation of 1,3-dibromo-5-nitrobenzene. The efficiency of this transformation is highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, base, and solvent. Given the electron-deficient nature of the starting material, catalyst systems that are robust and highly active are required for successful conversion.

Research into the palladium-catalyzed borylation of electron-deficient aryl halides has shown that the ligand plays a crucial role in the reaction's success. nih.gov Dialkylbiarylphosphine ligands, for instance, have been found to form highly active catalysts suitable for these challenging substrates. nih.gov The choice of base is also critical, as it must be strong enough to facilitate the catalytic cycle without promoting unwanted side reactions.

The following data table illustrates a hypothetical optimization study for the Miyaura borylation of 1,3-dibromo-5-nitrobenzene, based on established principles for similar substrates. The goal is to selectively replace one bromine atom with a boronic acid group.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound Pinacol Ester

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos | KOAc | Dioxane | 80 | 65 |

| 2 | Pd(OAc)₂ (2) | XPhos | KOAc | Dioxane | 80 | 75 |

| 3 | PdCl₂(dppf) (2) | - | KOAc | Dioxane | 80 | 50 |

| 4 | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | Dioxane | 80 | 60 |

| 5 | Pd(OAc)₂ (2) | XPhos | KOAc | Toluene | 100 | 70 |

| 6 | Pd(OAc)₂ (1) | XPhos | KOAc | Dioxane | 80 | 72 |

| 7 | Pd(dba)₂ (2) | t-Bu-DPEphos | NEt₃ | Dioxane | 100 | 85 |

The data suggest that a catalyst system comprising a palladium source like Pd(dba)₂ and a sterically hindered, electron-rich phosphine (B1218219) ligand such as t-Bu-DPEphos can be highly effective for the borylation of electron-deficient aryl bromides. organic-chemistry.org The use of an appropriate base, in this case, a tertiary amine like triethylamine, can further enhance the yield. organic-chemistry.org Higher temperatures may be required to drive the reaction to completion, particularly with less reactive starting materials. organic-chemistry.org Reducing the catalyst loading (Entry 6 vs. 2) can be economically beneficial without a significant drop in yield, contributing to a more efficient process.

Integration of Green Chemistry Principles in Synthetic Protocols

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of safer solvents, energy efficiency, and atom economy.

One of the most significant advancements in the green synthesis of arylboronic acids is the application of mechanochemistry, specifically ball milling. beilstein-journals.org This technique allows for the solid-state synthesis of arylboronates, often in the absence of bulk organic solvents. beilstein-journals.org A palladium-catalyzed solid-state borylation of aryl halides can be completed in a much shorter reaction time compared to traditional solution-phase synthesis. beilstein-journals.org This solvent-free approach dramatically reduces the generation of volatile organic compound (VOC) waste, a primary goal of green chemistry.

The principle of atom economy can be addressed by the choice of the boron source. While bis(pinacolato)diboron is commonly used, pinacol borane (B79455) is a more atom-economical reagent. nih.govorganic-chemistry.org The development of catalytic systems that efficiently utilize pinacol borane for the borylation of aryl halides, including electron-deficient ones, represents a significant step towards a greener synthesis. nih.govorganic-chemistry.org

Furthermore, the choice of solvent in traditional solution-phase synthesis has a significant environmental impact. While solvents like dioxane are effective, exploring greener alternatives is an active area of research. The development of catalyst systems that are effective in more environmentally benign solvents would further enhance the sustainability of the synthesis of this compound.

Reactivity and Reaction Mechanisms of 3 Bromo 5 Nitrophenyl Boronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

The presence of both a bromo substituent and a boronic acid group on the same molecule makes (3-bromo-5-nitrophenyl)boronic acid a versatile building block in cross-coupling chemistry. It can act as either the organoboron nucleophile (utilizing the boronic acid) or, in principle, as the electrophilic partner (utilizing the carbon-bromine bond). The electron-withdrawing nature of the nitro group significantly influences the reactivity of the compound in these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds by coupling an organoboron species with an organic halide, catalyzed by a palladium complex. wikipedia.org this compound is an excellent substrate for this reaction, serving as the organoboron component.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. musechem.comlibretexts.org While specific mechanistic studies focusing solely on this compound are not extensively documented, the mechanism can be understood within this established framework.

The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. wikipedia.orgchemrxiv.org The electron-withdrawing nitro group on the phenyl ring of this compound can influence the rate of transmetalation. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst. musechem.com

Studies on related substituted phenylboronic acids have shown that the electronic nature of the substituents can impact the efficiency of the coupling reaction. For instance, the presence of electron-withdrawing groups can affect the pKa of the boronic acid and its propensity to undergo protodeboronation, a common side reaction.

The choice of catalyst and ligand is crucial for achieving high efficiency in Suzuki-Miyaura reactions. Various palladium sources and phosphine (B1218219) ligands have been developed to optimize the coupling of a wide range of substrates. nih.gov For challenging substrates, such as those bearing electron-withdrawing groups like the nitro group in this compound, the selection of an appropriate ligand is particularly important to promote the key steps of the catalytic cycle and suppress side reactions.

Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the Suzuki-Miyaura coupling of challenging substrates. nih.gov These ligands stabilize the palladium catalyst and facilitate both the oxidative addition and reductive elimination steps. The table below illustrates the effect of different catalyst and ligand systems on the yield of Suzuki-Miyaura reactions for substrates analogous to this compound.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromonitrobenzene | Phenylboronic acid | PdCl2/trans-[PdCl2(Ph3CNH2)2] | - | Water | Good to Excellent | researchgate.net |

| Bromobenzene | Phenylboronic acid | [Pd(IPr)(μ-Cl)Cl]2 | K2CO3 | Toluene | High | nih.gov |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L4 (Xantphos) | - | - | - | nih.gov |

Other Palladium-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira, Negishi)

While the Suzuki-Miyaura reaction is the most common application for this compound, its structural motifs are relevant to other palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl halide with an alkene. organic-chemistry.orgnih.gov In principle, the bromo-substituent of this compound could participate in a Heck reaction. A variation, the "boron Heck reaction," couples boronic acids with alkenes under oxidative conditions. nih.govhw.ac.uk The electron-deficient nature of the phenyl ring in this compound would likely make it a suitable coupling partner in such a transformation.

Sonogashira Reaction: The Sonogashira reaction couples aryl halides with terminal alkynes, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The bromo-substituent on the this compound moiety would be the reactive site in a Sonogashira coupling. The presence of the electron-withdrawing nitro group can facilitate the oxidative addition of the aryl bromide to the palladium center. researchgate.net

Negishi Reaction: The Negishi reaction couples organozinc reagents with organic halides. nih.govorganic-chemistry.org While less common for boronic acids directly, the bromo-functionality of this compound could potentially undergo Negishi coupling if the other coupling partner is an organozinc reagent. The presence of the nitro group is generally tolerated in Suzuki and Stille couplings, and by extension, should be compatible with the conditions of a Negishi reaction. researchgate.net

Non-Palladium Catalyzed Cross-Couplings (e.g., Nickel, Copper)

In recent years, the use of more earth-abundant and cost-effective metals like nickel and copper for cross-coupling reactions has gained significant attention.

Nickel-Catalyzed Cross-Couplings: Nickel catalysts have emerged as powerful alternatives to palladium for Suzuki-Miyaura type reactions. nih.gov They have been shown to be effective in coupling a wide range of arylboronic acids with organic halides. The unique mechanistic pathways accessible to nickel, including radical processes, can offer complementary reactivity to palladium. sci-hub.se Given the successful application of nickel catalysts in the coupling of other arylboronic acids, it is expected that this compound would also be a viable substrate in nickel-catalyzed cross-coupling reactions.

Copper-Catalyzed Cross-Couplings: Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in organic synthesis. More recently, copper has been employed in cross-coupling reactions of boronic acids. nih.gov For instance, copper(II) acetate (B1210297) has been used to mediate the coupling of aryl boronic acids with thiols. organic-chemistry.org Copper catalysis can also be involved in the homocoupling of boronic acids. Specific studies on the copper-catalyzed cross-coupling of this compound are limited, but the general reactivity of arylboronic acids in these systems suggests its potential participation.

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. The feasibility of this reaction is heavily dependent on the electron density of the aromatic ring. The phenyl ring of this compound is substituted with three powerful electron-withdrawing groups: a nitro group (-NO₂), a bromine atom (-Br), and a boronic acid group (-B(OH)₂).

Nitro Group (-NO₂): This is one of the most potent deactivating groups due to its strong resonance and inductive electron-withdrawing effects.

Boronic Acid Group (-B(OH)₂): The boron atom is electron-deficient and acts as a Lewis acid, withdrawing electron density from the phenyl ring.

Collectively, these substituents render the aromatic ring extremely electron-poor and therefore highly deactivated towards attack by electrophiles. Consequently, electrophilic aromatic substitution reactions on this compound are generally not favored and require harsh reaction conditions, often resulting in low yields or no reaction at all. The strong deactivation makes the compound resistant to common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions.

Nucleophilic Reactions Involving the Phenyl Ring

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the phenyl ring in this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is primarily centered on the displacement of the bromide ion, which serves as a good leaving group.

The presence of strong electron-withdrawing groups is a prerequisite for activating an aryl halide towards SNAr. libretexts.org These groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgmasterorganicchemistry.com In this compound, the nitro group is meta to the bromine atom, while the boronic acid group is in the ortho position. The combined electron-withdrawing influence of both the ortho-boronic acid and meta-nitro groups significantly lowers the electron density of the ring, facilitating the initial nucleophilic attack at the carbon atom bearing the bromine.

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org The negative charge is delocalized onto the electron-withdrawing nitro and boronic acid groups.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Research on similarly substituted compounds, such as 4-bromo-5-nitrophthalonitrile, has shown that the bromine atom is selectively replaced over the nitro group in nucleophilic substitution reactions. researchgate.netrsc.org This indicates a high degree of regioselectivity, where the C-Br bond is the primary site of nucleophilic attack.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Significance |

|---|---|---|

| Alkoxides (RO⁻) | Aryl ethers | Formation of C-O bonds |

| Amines (RNH₂) | Aryl amines | Formation of C-N bonds, crucial in pharmaceutical synthesis |

This table represents potential reaction types based on the principles of SNAr on activated aryl halides.

Reactivity Profile of the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is a versatile handle in organic synthesis, best known for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide or triflate, proving indispensable for the synthesis of biaryls, styrenes, and polyenes. libretexts.org

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The boronic acid participates in the transmetalation step, where the organic group from the boron atom is transferred to the palladium center. The Lewis acidity of the boron atom, enhanced by the electron-withdrawing nitro and bromo groups on the phenyl ring, can influence the rate of this step. Arylboronic acids bearing electron-withdrawing groups are known to be effective catalysts in other reactions as well, such as amidations between carboxylic acids and amines. orgsyn.org

Besides cross-coupling, the boronic acid moiety can undergo several other important transformations:

Oxidation: Boronic acids can be oxidized to the corresponding phenols (hydroxyl group) using reagents like hydrogen peroxide.

Protodeboronation: The C-B bond can be cleaved and replaced with a C-H bond under certain acidic, basic, or thermal conditions. The presence of electron-withdrawing groups can sometimes make the boronic acid more susceptible to this side reaction.

Esterification: Boronic acids readily and reversibly form cyclic esters with diols. This property is exploited in purification, protection strategies, and the design of chemical sensors. nih.gov

Studies on the hydrolysis of related potassium organotrifluoroborates have shown that nitrophenyl derivatives hydrolyze very slowly to the corresponding boronic acid, a phenomenon attributed to the strong electron-withdrawing effect of the nitro group. acs.org

Influence of Bromine and Nitro Substituents on Molecular Reactivity and Regioselectivity

On the Phenyl Ring:

Electrophilic Substitution: The powerful, synergistic electron-withdrawing effects of the -Br and -NO₂ groups, compounded by the boronic acid, severely deactivate the ring, rendering it inert to most electrophilic attacks.

Nucleophilic Substitution: The same electron-withdrawing properties activate the ring for SNAr. The regioselectivity is controlled by the position of the bromine atom, which is the most suitable leaving group. The ortho-boronic acid and meta-nitro groups collaborate to stabilize the intermediate Meisenheimer complex, facilitating the displacement of the bromide ion. The selective substitution of bromine over the nitro group is a key feature, as observed in analogous systems. researchgate.netrsc.org

On the Boronic Acid Moiety:

The electron-withdrawing nature of the nitro and bromo groups increases the Lewis acidity of the boron atom. This enhanced acidity can be beneficial, for example, by promoting the catalytic activity of the boronic acid in amidation reactions. orgsyn.org In the context of Suzuki coupling, this electronic effect can modulate the kinetics of the transmetalation step. However, it can also increase the propensity for unwanted side reactions like protodeboronation.

Table 2: Summary of Substituent Effects on Reactivity

| Reaction Type | Influence of -Br and -NO₂ Groups | Primary Reactive Site | Regioselectivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strong deactivation | Phenyl Ring | Not favored |

| Nucleophilic Aromatic Substitution (SNAr) | Strong activation | C-Br bond | High (displacement of Br⁻) |

| Suzuki-Miyaura Cross-Coupling | Increased Lewis acidity of Boron | Boronic Acid | C-C bond formation at the boronic acid position |

Applications of 3 Bromo 5 Nitrophenyl Boronic Acid in Advanced Organic Synthesis

Versatile Building Block for Complex Organic Architectures

The utility of (3-bromo-5-nitrophenyl)boronic acid as a versatile building block stems from its capacity to participate in sequential, regioselective cross-coupling reactions. The presence of both a boronic acid group and a bromine atom allows for programmed, stepwise carbon-carbon bond formations, primarily through the palladium-catalyzed Suzuki-Miyaura coupling reaction. libretexts.orgyoutube.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are common motifs in pharmaceuticals, natural products, and materials science. nih.govmdpi.com

Chemists can selectively engage either the boronic acid or the bromo substituent in a Suzuki-Miyaura coupling by carefully choosing the reaction conditions and the coupling partner. This orthogonal reactivity is key to building complex, unsymmetrical biaryl and polyaryl structures. For instance, the boronic acid can be coupled with an aryl halide, leaving the bromo group available for a subsequent, different coupling reaction. This stepwise approach provides precise control over the final architecture of the molecule.

The inherent stability and generally low toxicity of boronic acids contribute to their widespread use as synthetic intermediates. mdpi.com The ability to introduce the (3-bromo-5-nitrophenyl) moiety into a target molecule opens avenues for creating intricate and sterically demanding structures, including those with restricted bond rotation that can lead to axial chirality. beilstein-journals.org

Precursor for Highly Functionalized Aromatic Systems

This compound is not just a scaffold for building carbon skeletons; it is also a precursor for highly functionalized aromatic systems. The three distinct functional groups—boronic acid, bromo, and nitro—can each be transformed into a variety of other functionalities, dramatically increasing the molecular diversity accessible from this single starting material.

The nitro group is particularly versatile. It can be readily reduced under standard hydrogenation conditions to an amino group. This newly formed aniline (B41778) derivative can then serve as a handle for a multitude of subsequent reactions, including diazotization, acylation, and alkylation, or as a key component in the synthesis of nitrogen-containing heterocycles. nih.gov

The boronic acid moiety itself offers multiple pathways for functionalization. Beyond its primary role in cross-coupling, it can be oxidized to a hydroxyl group, providing access to substituted nitrophenols. Furthermore, the carbon-boron bond can be converted into carbon-halogen, carbon-oxygen, or carbon-nitrogen bonds, further expanding the range of accessible derivatives. This ability to transform the boronic acid group makes it a synthetic equivalent of a phenyl anion, cation, or radical, depending on the reaction conditions.

The bromo group complements this reactivity, serving as a reliable handle for metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, or vinyl substituents. libretexts.org The combination of these three modifiable groups makes this compound a powerful platform for generating libraries of complex and functionally diverse aromatic compounds.

Strategies for Regioselective Functionalization

The strategic and regioselective functionalization of this compound is central to its application in multi-step synthesis. The differential reactivity of the carbon-bromine (C-Br) bond and the carbon-boron (C-B) bond in palladium-catalyzed cross-coupling reactions allows for a high degree of control.

Typically, in a Suzuki-Miyaura coupling, the C-B bond of the boronic acid reacts with an aryl halide partner. libretexts.org However, by employing "reverse" Suzuki-Miyaura conditions or by choosing specific catalysts and ligands, it is possible to favor the reaction at the C-Br bond, leaving the boronic acid group intact for a later transformation. This regioselectivity is influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. nih.gov

For example, a synthetic strategy might involve an initial Suzuki-Miyaura coupling using the boronic acid functionality to connect with a complex aryl halide. The resulting bromo-substituted biaryl can then undergo a second, distinct cross-coupling reaction at the bromine position. This sequential, site-selective approach is a powerful method for the controlled assembly of complex, non-symmetrical poly-aromatic systems. The electronic influence of the meta-disposed bromo and nitro groups also plays a role in modulating the reactivity of the boronic acid, a factor that can be exploited in planning synthetic routes.

Table 1: Regioselective Suzuki-Miyaura Coupling Strategies

| Strategy | Reacting Site on this compound | Coupling Partner | Key Conditions | Product Type |

| Standard Suzuki-Miyaura | Boronic Acid (-B(OH)₂) | Aryl Halide (Ar-X) | Pd Catalyst, Base | 3-Bromo-5-nitro-biphenyl derivative |

| "Reverse" Suzuki-Miyaura | Bromo Group (-Br) | Arylboronic Acid (Ar-B(OH)₂) | Specific Pd catalysts/ligands | 3-Borono-5-nitro-biphenyl derivative |

Synthesis of Diverse Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.comresearchgate.net The general strategy involves incorporating the substituted phenyl ring into a molecule, followed by chemical manipulation of the nitro group to facilitate cyclization.

A common pathway begins with a Suzuki-Miyaura coupling to attach the 3-bromo-5-nitrophenyl unit to another molecular fragment. researchgate.net Subsequently, the nitro group is reduced to an amine. This aniline derivative is a key intermediate that can undergo various cyclization reactions. For instance, reaction with dicarbonyl compounds can lead to the formation of five- or six-membered nitrogen-containing rings like pyrroles or pyridines. mdpi.com Condensation with other bifunctional reagents can yield a variety of other heterocyclic systems.

This methodology allows for the synthesis of complex fused heterocyclic systems where the newly formed ring is annulated to the substituted phenyl core. The bromine atom can be retained as a handle for further functionalization after the heterocycle is formed, or it can be removed via hydrogenation if desired. This synthetic flexibility makes this compound a powerful tool for generating novel heterocyclic scaffolds for drug discovery and materials science. researchgate.net

Table 2: Example Pathway for Heterocycle Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Aryl Halide, Pd Catalyst, Base | Bromo-nitro-biaryl |

| 2 | Nitro Reduction | H₂, Pd/C or SnCl₂ | Bromo-amino-biaryl |

| 3 | Cyclization | Dicarbonyl compound, Acid catalyst | Fused Heterocyclic System |

Utilization in Asymmetric Synthesis and Chiral Induction

While this compound is itself achiral, it serves as a crucial building block in the asymmetric synthesis of chiral molecules, particularly atropisomeric biaryls. beilstein-journals.org Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and they are of growing importance in catalysis and medicinal chemistry. nih.gov

The synthesis of these axially chiral compounds often relies on creating sterically hindered biaryls where rotation around the aryl-aryl bond is significantly impeded. nih.gov this compound can be used in Suzuki-Miyaura coupling reactions to construct prochiral biaryls, which are precursors to atropisomers. nih.gov By coupling this boronic acid with a sterically demanding, ortho-substituted aryl halide, a biaryl with multiple ortho substituents can be formed.

The presence of these bulky groups adjacent to the newly formed aryl-aryl bond creates a high rotational barrier. If the substitution pattern is appropriate, this can lead to the existence of stable, separable enantiomers. Chiral induction can be achieved by using chiral catalysts or auxiliaries during the coupling step or in a subsequent transformation of the prochiral biaryl. nih.gov The functional handles on the this compound unit allow for further synthetic modifications to fine-tune the steric and electronic properties of the resulting biaryl, influencing the rotational barrier and the stability of the atropisomers.

Role in Medicinal Chemistry and Pharmaceutical Research

Intermediate in Drug Discovery and Development Processes

(3-Bromo-5-nitrophenyl)boronic acid serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Boronic acids are recognized for their stability, generally low toxicity, and ease of synthesis, making them valuable reagents in organic chemistry. nih.govnih.gov They are extensively used as building blocks in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to create biaryl structures. nih.govfujifilm.com

The presence of the bromo and nitro groups on the phenyl ring of this compound offers orthogonal handles for sequential chemical modifications. This allows for the systematic construction of complex molecular architectures, a fundamental aspect of drug discovery. For instance, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, which can then be further functionalized. This dual reactivity makes it a highly versatile intermediate for creating libraries of compounds for high-throughput screening.

Chemists at The Scripps Research Institute have highlighted the importance of developing straightforward methods for synthesizing boronic acids from abundant carboxylic acids, underscoring the value of these compounds in pharmaceutical development. technologynetworks.com The availability of well-defined boronic acid building blocks like this compound is crucial for the efficient synthesis of new chemical entities.

Scaffold for the Synthesis of Bioactive Molecules

The phenylboronic acid core of this compound acts as a fundamental scaffold upon which diverse and potent bioactive molecules can be assembled. The term "scaffold" in medicinal chemistry refers to a core chemical structure that can be systematically decorated with various functional groups to explore structure-activity relationships (SAR) and optimize pharmacological properties.

The utility of boronic acids as scaffolds is well-documented, with over 11,000 unique boronic acids identified as valuable starting points for library design in drug discovery. chem-space.com Structurally related compounds, such as nitropyridine derivatives, have been successfully employed in the synthesis of potent Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, demonstrating the potential of the nitro-aromatic scaffold in generating kinase-modulating agents. nih.gov

The synthesis of various bioactive molecules often involves the use of boronic acids in key coupling reactions. chem-space.com For example, the Suzuki-Miyaura coupling is one of the most frequently used reactions in the pharmaceutical industry for the creation of compound libraries, second only to amide bond formation. chem-space.com This highlights the importance of boronic acids like this compound as foundational elements in the construction of novel therapeutics.

Design and Synthesis of Targeted Therapeutic Agents

A significant application of phenylboronic acid derivatives lies in the design of targeted therapeutic agents, particularly in oncology. nih.govnih.gov Phenylboronic acids have a unique ability to form reversible covalent bonds with diols, a property that has been exploited to target specific biological molecules. chemimpex.com

A key target for phenylboronic acid-based therapies is sialic acid, which is often overexpressed on the surface of cancer cells. nih.govnih.govresearchgate.net This overexpression, known as hypersialylation, is associated with cancer malignancy and metastasis. researchgate.net Phenylboronic acid and its derivatives can selectively bind to these sialic acid residues, allowing for the targeted delivery of cytotoxic agents to tumor cells while sparing healthy tissues. nih.govrsc.org

Furthermore, boronic acid derivatives have been successfully developed as enzyme inhibitors. nih.gov The proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid, is a prime example of a successful boronic acid-containing drug used in the treatment of multiple myeloma. nih.govresearchgate.netnih.gov The boronic acid moiety in Bortezomib forms a stable complex with the N-terminal threonine residue in the catalytic site of the proteasome, leading to the inhibition of its activity and subsequent cancer cell apoptosis. nih.gov While this compound itself is not a direct therapeutic, its structure provides a template that can be elaborated upon to design novel targeted agents, such as kinase inhibitors or other enzyme-targeted drugs. For instance, a related compound, 4-Carboxy-3-nitrophenylboronic acid, is noted for its role as an intermediate in the development of targeted cancer therapies. chemimpex.com

Applications in Prodrug and Drug Delivery System Design

The unique chemical properties of phenylboronic acids are also being harnessed in the innovative fields of prodrug design and advanced drug delivery systems. nih.govacs.org A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. nih.govacs.org This approach can improve a drug's pharmacokinetic properties, such as solubility, stability, and bioavailability.

Phenylboronic acid moieties can be incorporated into drug molecules to create pH-responsive prodrugs. nih.govacs.org The boronate ester bond formed between a phenylboronic acid and a diol-containing drug is stable at physiological pH (7.4) but can be cleaved in the slightly acidic microenvironment of tumors (around pH 6.5) or within the acidic compartments of cells like endosomes and lysosomes. researchgate.netnih.govacs.org This pH-sensitive release mechanism allows for the targeted delivery and activation of the drug at the desired site of action, minimizing off-target effects.

Contributions to Materials Science and Polymer Chemistry

Precursor for Advanced Polymeric Materials

The boronic acid moiety in (3-bromo-5-nitrophenyl)boronic acid is a key functional group that enables its use as a precursor for advanced polymeric materials. Boronic acids are known to form dynamic covalent bonds, particularly with diols, to create boronic esters. This reversible nature of boronic ester formation is fundamental to the development of self-healing polymers and vitrimers. Vitrimers are a class of plastics that can be reprocessed and reshaped like thermoplastics while retaining the mechanical and thermal properties of thermosets. The dynamic exchange of boronic ester bonds allows for network rearrangement under thermal stimulus, imparting these materials with their unique properties. researchgate.net

The presence of the bromo and nitro groups on the aromatic ring further enhances the utility of this compound as a precursor. These groups can be chemically modified either before or after polymerization to introduce additional functionalities into the final material. For instance, the bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create carbon-carbon bonds and extend the polymer backbone. The nitro group can be reduced to an amine group, which can then be used for further functionalization, such as grafting other polymer chains or introducing specific chemical moieties to tailor the material's properties.

Monomer in the Synthesis of Conjugated Polymers

This compound serves as a crucial monomer in the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords them unique electronic and optical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of conjugated polymers, and boronic acids are key reactants in this process. rsc.orgnih.gov

In a typical Suzuki polycondensation, a dihaloaromatic monomer is reacted with an aromatic diboronic acid or a boronic ester in the presence of a palladium catalyst. This compound, with its bromo and boronic acid functionalities, can act as an AB-type monomer, where 'A' is the boronic acid group and 'B' is the bromine atom. This allows for self-condensation polymerization. Alternatively, it can be copolymerized with other monomers to create a variety of conjugated polymer structures. The nitro group on the phenyl ring acts as an electron-withdrawing group, which can significantly influence the electronic properties of the resulting conjugated polymer, such as its band gap and charge transport characteristics. This makes it a valuable monomer for tuning the optoelectronic properties of materials used in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Applications in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form larger, organized structures. frontiersin.org this compound is a valuable tool in this area due to the ability of its boronic acid group to form reversible covalent bonds with diols. This interaction is highly specific and can be controlled by factors such as pH, allowing for the design of stimuli-responsive supramolecular assemblies. rsc.org

For example, molecules containing this compound can be designed to self-assemble in the presence of specific diol-containing molecules, leading to the formation of well-defined nanostructures such as micelles, vesicles, or gels. The presence of the nitro group can introduce additional non-covalent interactions, such as dipole-dipole interactions or hydrogen bonding, which can further direct the self-assembly process. These self-assembled structures have potential applications in areas like drug delivery, sensing, and catalysis. The reversible nature of the boronic ester bond allows for the disassembly of these structures in response to a specific trigger, such as a change in pH, which is a desirable feature for controlled release systems.

Development of Novel Functional Materials

The unique combination of reactive sites in this compound facilitates the development of a wide array of novel functional materials. The strategic manipulation of its bromo, nitro, and boronic acid groups allows for the creation of materials with tailored properties for specific applications.

For instance, the boronic acid group can be utilized to create materials for sensing applications. Boronic acids are known to bind with saccharides, and this interaction can be used to develop sensors for glucose and other sugars. The nitro group, being a strong electron-withdrawing group, can enhance the sensitivity of such sensors by modulating the electronic properties of the material upon binding with the analyte.

Furthermore, the bromine atom allows for the incorporation of this molecule into larger structures through cross-coupling reactions. This enables the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The functional groups within the pores, originating from the this compound monomer, can be designed to selectively interact with specific molecules.

The development of flame-retardant materials is another area where this compound shows promise. swan.ac.uk The presence of bromine and nitrogen can contribute to the flame-retardant properties of polymers incorporating this monomer. During combustion, these elements can act as radical scavengers and promote the formation of a protective char layer, thus inhibiting the spread of fire.

Theoretical and Computational Studies of 3 Bromo 5 Nitrophenyl Boronic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of (3-Bromo-5-nitrophenyl)boronic acid. Methods such as Density Functional Theory (DFT) are commonly employed to elucidate the molecule's structure and reactivity. For instance, a study on a related compound, 3-(phenylaminocarbonyl)-5-nitrophenylboronic acid, utilized DFT at the B3LYP/6-311++G(d,p) level to calculate electronic parameters. This level of theory is also appropriate for analyzing this compound.

The electronic structure of this compound is significantly influenced by its substituents. The nitro group (-NO2) is a strong electron-withdrawing group, while the bromo group (-Br) is also electron-withdrawing, though to a lesser extent. These groups decrease the electron density on the phenyl ring and influence the properties of the boronic acid moiety.

Key electronic properties that can be determined through quantum chemical calculations include:

Molecular Geometry: Optimization of the molecular geometry reveals bond lengths, bond angles, and dihedral angles. The boronic acid group, B(OH)2, is generally trigonal planar, with the boron atom being sp2 hybridized. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO is expected to be lowered by the electron-withdrawing nitro and bromo groups, enhancing the electrophilicity of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the nitro group and the vacant p-orbital of the boron atom would be expected to be electrophilic.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

A hypothetical table of computed electronic properties for this compound, based on typical values for similar compounds, is presented below.

| Property | Predicted Value (Illustrative) | Computational Method (Example) | Significance |

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-311++G(d,p) | Relates to the ability to donate electrons. |

| LUMO Energy | -2.0 eV | DFT/B3LYP/6-311++G(d,p) | Relates to the ability to accept electrons; a lower value indicates higher electrophilicity. |

| HOMO-LUMO Gap | 5.5 eV | DFT/B3LYP/6-311++G(d,p) | Indicates chemical reactivity and stability. |

| Dipole Moment | ~4.5 D | DFT/B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule. |

| pKa | ~7-8 | M06-2X/6-311++G(3df,3p) | The electron-withdrawing groups are expected to increase the acidity compared to unsubstituted phenylboronic acid. mdpi.com |

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are instrumental in mapping the reaction pathways and understanding the mechanisms of reactions involving boronic acids. For this compound, this is particularly relevant for reactions such as the Suzuki-Miyaura cross-coupling, amidation, and protodeboronation.

Theoretical calculations can identify transition states, intermediates, and the associated energy barriers for a given reaction. This information helps in determining the rate-determining step and understanding the role of catalysts and reaction conditions. For example, in arylboronic acid-catalyzed amidation reactions, computational studies have shown that the formation of an acyloxyboronic acid intermediate is a key step. rsc.org

Similarly, the mechanism of protodeboronation, a common decomposition pathway for arylboronic acids, has been investigated using kinetic modeling and DFT calculations. researchgate.net These studies have revealed multiple pathways for this reaction, the prevalence of which depends on factors like pH.

Predictive Modeling of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful predictive tools in chemistry and drug discovery. wikipedia.org These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property.

For this compound, QSAR models could be developed to predict its potential as an enzyme inhibitor or its toxicity. Given that it is a nitroaromatic compound, QSAR studies on the toxicity of this class of compounds would be particularly relevant. mdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of compounds with known activities or properties is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested.

A hypothetical QSAR model for a biological activity might take the following form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where c0, c1, c2, ... are coefficients determined from the regression analysis.

| Descriptor Family | Example Descriptors Relevant to this compound | Potential Application in QSAR/QSPR |

| Electronic | LUMO energy, dipole moment, atomic charges | Predicting reactivity in chemical reactions, interaction with biological targets. mdpi.com |

| Steric | Molecular volume, surface area | Modeling interactions with enzyme active sites. |

| Hydrophobic | LogP (partition coefficient) | Predicting membrane permeability and bioavailability. mdpi.com |

| Topological | Connectivity indices | Capturing information about molecular branching and shape. |

| Hydrogen Bonding | Number of hydrogen bond donors/acceptors | Modeling interactions with biological macromolecules. mdpi.com |

Molecular Modeling and Dynamics Simulations (if applicable to reaction pathways or interactions)

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, binding events, and reaction pathways over time. While static quantum chemical calculations provide information about specific points on the potential energy surface, MD simulations can explore the conformational landscape and the temporal evolution of a system.

For this compound, MD simulations could be employed to:

Study Interactions with Biological Targets: If this compound is being investigated as an inhibitor of a particular enzyme, MD simulations can be used to model its binding to the active site. This can reveal key interactions, the stability of the complex, and the role of solvent molecules.

Investigate Reaction Pathways: MD simulations, particularly those combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to simulate chemical reactions. For instance, the covalent docking of a related compound, 3-nitrophenylboronic acid, to β-lactamases has been studied using QM/MM simulations, revealing the step-by-step mechanism of bond formation. rsc.org

Analyze Material Properties: Arylboronic acids are used in the development of stimuli-responsive materials. rsc.org MD simulations can help in understanding how the dynamics and reactivity of the boronic acid moiety contribute to the macroscopic properties of these materials.

A typical workflow for a molecular dynamics simulation study would involve:

System Setup: Building the initial model of the system, including the molecule of interest, any interacting partners (e.g., a protein), and the solvent.

Equilibration: Allowing the system to relax to a stable state at the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to observe the phenomena of interest.

Analysis: Analyzing the trajectory to extract information about atomic motions, interactions, and energetic changes.

Environmental and Sustainability Considerations in Research

Development of Green Synthetic Pathways

The traditional synthesis of arylboronic acids often involves methods that utilize hazardous reagents and generate significant waste. In the context of producing (3-Bromo-5-nitrophenyl)boronic acid, green chemistry principles are being applied to develop more environmentally benign alternatives.

One of the most promising green synthetic routes is the Miyaura borylation reaction . This method involves the palladium-catalyzed cross-coupling of an aryl halide, in this case, 1,3-dibromo-5-nitrobenzene (B1662017) or 1-bromo-3-chloro-5-nitrobenzene, with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out in the presence of a base, such as potassium acetate (B1210297) (KOAc), and a palladium catalyst. organic-chemistry.orgalfa-chemistry.com Efforts to green this process focus on using lower impact solvents and developing more efficient and recyclable catalyst systems. A significant advancement has been the development of Miyaura borylation reactions that can be conducted in water at room temperature, drastically reducing the reliance on volatile organic solvents (VOCs). nih.gov

Another innovative and atom-economical approach is the iridium-catalyzed C-H borylation . This method directly functionalizes a C-H bond of the aromatic ring of 3-bromo-5-nitrobenzene with a boron-containing reagent. organic-chemistry.org This pathway is highly desirable from a green chemistry perspective as it avoids the pre-functionalization of the starting material (e.g., creating an organohalide), which reduces the number of synthetic steps and the generation of stoichiometric byproducts. msu.edu The selectivity of iridium catalysts allows for the direct borylation of the C-H bond, offering a more efficient and less wasteful route to this compound. msu.edu

The classic approach involving the reaction of a Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate, is also being re-evaluated for its environmental footprint. google.comgoogle.com While effective, this method requires the use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and generates magnesium salt byproducts. Research is aimed at optimizing these reactions to reduce solvent use and explore possibilities for recycling the magnesium salts.

| Synthetic Pathway | Starting Material | Key Reagents | Green Chemistry Advantages |

| Miyaura Borylation | 1,3-Dibromo-5-nitrobenzene | Pd catalyst, B₂pin₂, Base (e.g., KOAc) | Can be performed in water; high functional group tolerance. organic-chemistry.orgalfa-chemistry.comnih.gov |

| Iridium-Catalyzed C-H Borylation | 3-Bromo-5-nitrobenzene | Ir catalyst, Boron reagent | High atom economy; fewer synthetic steps. organic-chemistry.orgmsu.edu |

| Grignard Reaction | 1,3-Dibromo-5-nitrobenzene | Mg, Trialkyl borate | Well-established method. google.comgoogle.com |

Strategies for Minimization of Chemical Byproducts

The generation of byproducts is a major concern in chemical synthesis due to the associated costs of waste treatment and disposal, as well as the potential for environmental contamination. In the synthesis of this compound, several strategies are employed to minimize byproduct formation.

The choice of synthetic route plays a crucial role. As mentioned, catalytic methods like Miyaura borylation and iridium-catalyzed C-H borylation are inherently superior to stoichiometric reactions in terms of byproduct generation. Catalytic reactions, by definition, use a small amount of a catalyst to facilitate the transformation of a large amount of substrate, leading to a higher atom economy and less waste.

In the Miyaura borylation , a key challenge is to prevent the formation of homocoupling products and other side reactions. The careful selection of the palladium catalyst, ligand, and base is critical to ensure high selectivity towards the desired borylated product. organic-chemistry.orgalfa-chemistry.com For instance, using a milder base like potassium acetate can help to suppress unwanted side reactions. organic-chemistry.org

For syntheses involving Grignard reagents , the primary byproduct is magnesium salts. While these are generally considered to be of low toxicity, their disposal in large quantities can be problematic. Research into the recovery and recycling of these salts is an active area of investigation. Furthermore, precise control of reaction conditions, such as temperature and the rate of addition of reagents, is essential to prevent the formation of Wurtz-type coupling byproducts. google.com

The purification process is another source of potential waste, often involving large volumes of solvents for chromatography. Developing synthetic methods that yield the product in high purity, thus minimizing the need for extensive purification, is a key goal. Recrystallization from a minimal amount of a suitable solvent is a preferred method for purification from a green chemistry standpoint.

Exploration of Sustainable Solvent Systems and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Therefore, a significant focus of green chemistry research is the exploration of sustainable alternatives.

For the synthesis of this compound, water has emerged as a highly promising green solvent, particularly for the Miyaura borylation reaction. nih.gov The use of surfactants can facilitate the reaction between the water-insoluble organic substrates and the water-soluble reagents. nih.gov Performing the reaction in water at room temperature not only eliminates the need for hazardous organic solvents but also reduces energy consumption. nih.gov

Other green solvents being explored for boronic acid synthesis include bio-based solvents and ionic liquids . While the application of these to the specific synthesis of this compound is still an area of active research, they offer potential advantages in terms of reduced toxicity and volatility.

In some cases, performing reactions under solvent-free conditions is the most sustainable option. Mechanochemical methods, where mechanical force is used to initiate a reaction, can sometimes be employed for borylation reactions, completely eliminating the need for a solvent.

| Solvent/Reaction Medium | Applicable Synthetic Route | Sustainability Advantages |

| Water | Miyaura Borylation | Non-toxic, non-flammable, readily available, enables room temperature reactions. nih.gov |

| Tetrahydrofuran (THF) / Diethyl Ether | Grignard Reaction | Traditional solvents, well-understood reaction conditions. google.comgoogle.com |

| Cyclohexane | Iridium-Catalyzed Borylation | Can function as an inert solvent in some borylations. msu.edu |

| Solvent-Free (Mechanochemistry) | Potentially applicable to borylation | Eliminates solvent waste completely. |

Advanced Derivatization and Functionalization Strategies

Chemical Transformations of the Boronic Acid Group

The boronic acid moiety is a cornerstone of modern organic synthesis, primarily due to its role in cross-coupling reactions. However, the C–B bond itself can be transformed into various other C-X bonds, including C-O and C-N bonds, often without the need for transition metals. nih.gov

One of the most fundamental transformations of arylboronic acids is their oxidation to phenols. This can be achieved under mild conditions using various reagents. For instance, hydrogen peroxide (H₂O₂) in an aqueous solution is a common and effective oxidant for converting arylboronic acids to their corresponding phenols. nih.gov Other reagents like Oxone (potassium monopersulfate) have also been successfully employed for this hydroxylation. nih.gov The reaction can also be performed using tertiary amine N-oxides, a method noted for its high efficiency and broad functional group tolerance, even with sensitive functionalities like halogens. nih.gov

Beyond hydroxylation, the boronic acid group can be converted into an amino group. An efficient electrochemical method allows for the selective synthesis of anilines from arylboronic acids in aqueous ammonia (B1221849). acs.org By adjusting the concentration of ammonia and the anode potential, one can selectively favor the formation of either phenols or anilines. acs.org

To modulate reactivity or for purification purposes, the boronic acid can be converted into a more stable derivative, such as a boronate ester. A common method involves the reaction with an alcohol, often a diol like pinacol (B44631), to form a cyclic boronate ester. organic-chemistry.orgresearchgate.net For example, palladium-catalyzed borylation of aryl halides with pinacolborane yields the corresponding pinacol boronate esters. organic-chemistry.org These esters are generally more stable and can be easily purified by chromatography. The free boronic acid can often be regenerated by hydrolysis or through transesterification. nih.gov

Table 1: Selected Reagents for the Transformation of Arylboronic Acids

| Transformation | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Hydroxylation | Hydrogen Peroxide (H₂O₂) | Phenol (-OH) | nih.gov |

| Hydroxylation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Phenol (-OH) | nih.gov |

| Hydroxylation | Tertiary Amine N-Oxides | Phenol (-OH) | nih.gov |

| Amination | Aqueous Ammonia (Electrochemical) | Aniline (B41778) (-NH₂) | acs.org |

Modifications of the Bromo Substituent

The bromo substituent on the aromatic ring of (3-bromo-5-nitrophenyl)boronic acid is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is arguably the most prominent reaction involving an aryl bromide. In this reaction, the bromo-substituted compound is coupled with another organoboron reagent (often a different arylboronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgchem-soc.si This allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The reaction tolerates a wide variety of functional groups, including the nitro and boronic acid moieties present in the title compound. organic-chemistry.org

Other palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, can also be employed to functionalize the bromo position, leading to the formation of substituted alkenes and alkynes, respectively. Nickel catalysts have also been shown to be effective for cross-coupling reactions of aryl halides. chem-soc.si For instance, nickel-catalyzed coupling of 6-chloropurine (B14466) nucleosides with arylboronic acids has been successfully demonstrated. chem-soc.si

Furthermore, the bromo group can be converted into a new boronic acid or ester functionality through reactions like the Miyaura borylation. nih.gov This involves reacting the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. nih.gov This transformation would yield a disubstituted phenylenediboronic acid, a valuable intermediate for further sequential functionalization.

Table 2: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C-C | organic-chemistry.orgchem-soc.si |

| Heck | Alkene | Pd catalyst, Base | C-C (alkene) | N/A |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (alkyne) | N/A |

Chemical Conversions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional group that can be converted into several other functionalities, most notably an amino group.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This can be accomplished using various reducing agents. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, is a common and clean method. Other methods include the use of metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or reagents like sodium dithionite. This conversion of the nitro group in this compound to an amine would yield (3-amino-5-bromophenyl)boronic acid, a valuable building block for synthesizing heterocyclic compounds and other complex molecules.

More advanced strategies involve the direct reductive coupling of nitroarenes with boronic acids to form diarylamines. rsc.orgnih.gov This transformation can be catalyzed by various metals, including copper, nickel, and molybdenum. rsc.orgresearchgate.net For example, copper(II) acetate (B1210297) has been used as a catalyst for the reductive coupling of nitroarenes with arylboronic acids. rsc.org An organophosphorus-catalyzed method has also been developed, which uses a phosphine (B1218219) catalyst and a silane (B1218182) reductant to drive the C-N bond formation between a nitroarene and a boronic acid. nih.gov This method shows complementarity to traditional transition metal-catalyzed C-N couplings and is effective for coupling electron-deficient nitroarenes with electron-rich arylboronic acids. nih.gov This approach could theoretically be used to couple this compound with another boronic acid derivative, directly forming a C-N bond at the position of the nitro group.

Table 3: Methods for the Conversion of the Nitro Group

| Transformation | Reagent(s)/Catalyst | Product Functional Group | Reference(s) |

|---|---|---|---|

| Reduction | H₂, Pd/C | Amine (-NH₂) | |

| Reduction | Sn/HCl or Fe/HCl | Amine (-NH₂) | N/A |

| Reductive Coupling | Arylboronic Acid, Cu(OAc)₂ | Secondary Amine (-NHR) | rsc.org |

| Reductive Coupling | Arylboronic Acid, Ni catalyst | Secondary Amine (-NHR) | rsc.orgresearchgate.net |

Analytical Methodologies in Research of 3 Bromo 5 Nitrophenyl Boronic Acid

Spectroscopic Characterization Techniques for Structural Elucidation

The precise molecular structure of (3-bromo-5-nitrophenyl)boronic acid is confirmed through a combination of spectroscopic methods. Each technique provides unique insights into the different components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework and the environment of the boron atom.

¹H NMR (Proton NMR) reveals the number and electronic environment of protons on the aromatic ring. For this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the phenyl ring. The positions (chemical shifts) and splitting patterns of these signals are dictated by the substitution pattern.

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton of the molecule. Six distinct signals would be anticipated for the six carbon atoms of the phenyl ring, with their chemical shifts influenced by the attached bromo, nitro, and boronic acid groups. The carbon atom directly bonded to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.

¹¹B NMR (Boron-11 NMR) is particularly important for characterizing boronic acids. nsf.gov It provides direct information about the coordination state of the boron atom. sdsu.edu For this compound, a single resonance is expected, and its chemical shift can confirm the presence of the trigonal planar (sp²) boronic acid group. nsf.govsdsu.edu The interaction with other molecules, such as diols, can cause a significant upfield shift in the ¹¹B NMR spectrum, indicating a change to a tetrahedral (sp³) geometry. nsf.gov

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies confirm the presence of the O-H bonds of the boronic acid, the N-O bonds of the nitro group, and the C-Br bond.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₅BBrNO₄, by providing a highly accurate mass measurement.

Table 1: Representative Spectroscopic Data for this compound and Related Compounds

| Technique | Feature | Expected/Representative Value | Reference |

| ¹H NMR | Aromatic Protons | Signals typically appear in the range of δ 7.5-8.5 ppm. For the related 3-bromo-5-nitrobenzoic acid, signals are observed around 8.17, 7.83, and 7.45 ppm. | chemicalbook.com |

| ¹³C NMR | Aromatic Carbons | Signals are expected between δ 120-150 ppm. The carbon bearing the boronic acid group is anticipated at the lower field end of this range. | unibo.it |

| ¹¹B NMR | Boronic Acid | A broad signal is expected in the range of δ 27-30 ppm for the trigonal boronic acid in a non-coordinating solvent. | rsc.org |

| IR Spectroscopy | O-H stretch (B(OH)₂) | Broad band around 3300-3500 cm⁻¹ | |

| N-O stretch (NO₂) | Strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) | ||

| C-Br stretch | Band in the region of 600-500 cm⁻¹ | ||

| Mass Spectrometry | Molecular Weight | Calculated Molecular Weight: 245.82 g/mol | |

| Exact Mass | Calculated Exact Mass: 244.9495 Da for the most common isotopes (¹¹B, ⁷⁹Br) |

Note: Specific spectral data for this compound is not extensively published. The values presented are based on data for structurally similar compounds and general principles of spectroscopy.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of boronic acids. waters.comwaters.com A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. waters.com